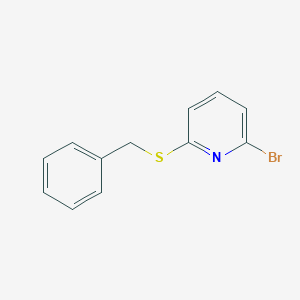

2-Benzylthio-6-bromopyridine

Description

Evolution of Halogenated Pyridine (B92270) Derivatives in Synthetic Chemistry

The deliberate synthesis of halogenated pyridines has been a cornerstone of heterocyclic chemistry for over a century. chemrxiv.org Early methods often involved direct halogenation of pyridine, which typically required harsh conditions and could lead to a mixture of products. nih.gov Over time, more sophisticated and regioselective methods have been developed, including the diazotization of aminopyridines followed by treatment with a halogen source, a reliable route to specific halopyridine isomers. orgsyn.orgwikipedia.org The advent of modern cross-coupling reactions, such as the Suzuki and Negishi couplings, has further elevated the status of halogenated pyridines, transforming them from simple intermediates into key partners in the construction of complex molecular architectures. beilstein-journals.orgmdpi.com The ongoing development of novel synthetic strategies, including C-H activation and electrochemical methods, continues to expand the toolkit for accessing diverse halogenated pyridine derivatives. chemrxiv.orgresearchgate.netorganic-chemistry.org

Strategic Importance of Brominated Pyridines as Synthetic Intermediates

Among the halogenated pyridines, brominated derivatives hold a special place of strategic importance. The carbon-bromine bond in bromopyridines offers a versatile point for chemical modification. It is sufficiently reactive to participate in a wide range of transformations, yet stable enough to be carried through multi-step synthetic sequences.

Bromopyridines are extensively used in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com For example, they readily react with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination), allowing for the introduction of a vast array of substituents onto the pyridine core. mdpi.commdpi.com Furthermore, the bromine atom can be converted into other functional groups through nucleophilic substitution or lithiation, further expanding its synthetic utility. wikipedia.org This reactivity makes brominated pyridines critical starting materials for the synthesis of pharmaceuticals, functional materials, and ligands for catalysis. nih.govresearchgate.net

Contextualizing 2-Benzylthio-6-bromopyridine within Pyridine Heterocyclic Chemistry

This compound is a disubstituted pyridine that features both a bromine atom and a benzylthio group attached to the heterocyclic ring. This combination of functional groups positions it as a potentially valuable and versatile synthetic intermediate. The bromine atom at the 6-position provides a reactive site for the aforementioned cross-coupling and substitution reactions. Simultaneously, the benzylthio group at the 2-position can also influence the reactivity of the pyridine ring and can itself be a site for chemical modification. The sulfur atom can be oxidized to sulfoxides or sulfones, and the benzyl (B1604629) group can potentially be cleaved to reveal a free thiol, opening up further avenues for derivatization.

The synthesis of related compounds, such as 2-(benzylthio)-4-bromopyridine, typically involves the reaction of a dibromopyridine with benzyl mercaptan in the presence of a base. evitachem.com A similar approach using 2,6-dibromopyridine (B144722) would be a logical route to this compound. The presence of these two distinct functional groups on the pyridine scaffold allows for sequential and site-selective reactions, making it an attractive building block for creating complex, highly substituted pyridine derivatives for various applications in chemical research.

Interactive Data Tables

Below are interactive tables summarizing key information for related compounds, which can provide context for the properties and synthesis of this compound.

| Compound Name | Molecular Formula | CAS Number | Key Properties |

|---|---|---|---|

| 2-Bromopyridine (B144113) | C5H4BrN | 109-04-6 | Colorless liquid, used as an intermediate in organic synthesis. wikipedia.org |

| 2-(Benzyloxy)-6-bromopyridine | C12H10BrNO | 117068-71-0 | A related brominated pyridine derivative. aobchem.com |

| 2-(Benzylthio)-4-bromopyridine | C12H10BrNS | 769163-36-2 | A structural isomer of the title compound. chembk.com |

| 5-(Benzylthio)-2-chloropyridine | C12H10ClNS | 71554-63-7 | Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNS |

|---|---|

Molecular Weight |

280.19 g/mol |

IUPAC Name |

2-benzylsulfanyl-6-bromopyridine |

InChI |

InChI=1S/C12H10BrNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

HSTKPMACWCTQHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 2 Benzylthio 6 Bromopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, particularly when substituted with a good leaving group like a bromine atom. The presence of the electron-donating benzylthio group can influence the regioselectivity and rate of these reactions.

Displacement of the Bromine Atom by Nitrogen Nucleophiles

The bromine atom at the 6-position of 2-Benzylthio-6-bromopyridine is a prime site for nucleophilic displacement by various nitrogen nucleophiles. This reaction is a fundamental method for the introduction of amino groups onto the pyridine core. Generally, the reaction involves heating the substrate with an amine, often in the presence of a base and a high-boiling point solvent. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the leaving group ability often following the order I > Br > Cl > F. sci-hub.se However, the specific conditions and the nature of the nucleophile can alter this trend.

Investigating Amine Coupling and Analogous Reactions

The coupling of amines to the 2-halopyridine scaffold is a widely studied transformation. While uncatalyzed amination protocols are known, they often require harsh conditions. researchgate.net For instance, the reaction of 2-chloropyridine (B119429) with amines is significantly less facile than with more activated heteroaryl chlorides like 2-chloropyrimidine. researchgate.net The use of a stronger nucleophile or more forcing conditions would be necessary to achieve efficient coupling with this compound. Research into the amination of various 2-halopyridines has shown that the reaction is often promoted by the use of a base and can be sensitive to the solvent employed.

A representative reaction is shown below:

Table 1: Representative SNAr Reaction with a Nitrogen Nucleophile

| Reactant | Nucleophile | Product |

|---|

Mechanistic Insights into SNAr Pathways on the Pyridine Ring

The traditional mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway involving a discrete anionic intermediate known as a Meisenheimer complex. researchgate.net In this pathway, the nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This intermediate is stabilized by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

However, recent computational and experimental studies have provided evidence that many SNAr reactions, particularly those involving good leaving groups like bromide on nitrogen-containing heterocycles, may proceed through a concerted mechanism. stackexchange.com In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state, without the formation of a stable intermediate. stackexchange.com For 2-halopyridines, it has been suggested that these reactions proceed in a concerted fashion, regardless of the specific halogen or nucleophile involved. stackexchange.com Factors such as the electron-withdrawing groups on the ring and the nature of the leaving group and nucleophile all play a role in stabilizing the transition state of the reaction.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a powerful and versatile alternative for forming new bonds at the 6-position of the this compound core. These methods often proceed under milder conditions and with greater functional group tolerance than traditional SNAr reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is a suitable substrate for this reaction, where the bromine atom is replaced by an aryl, heteroaryl, or alkyl group from the corresponding boronic acid or boronate ester.

Palladium-Catalyzed Conditions and Substrate Scope

A typical Suzuki-Miyaura reaction involving this compound would utilize a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand. A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle. The reaction is typically carried out in an inert solvent like dioxane, toluene (B28343), or dimethoxyethane (DME), often with the addition of water, and may require heating.

The substrate scope for the Suzuki-Miyaura coupling with this compound is broad, allowing for the introduction of a wide variety of substituents. Both electron-rich and electron-poor arylboronic acids, as well as heteroarylboronic acids, can be successfully coupled.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst for C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene, DME/H₂O | Reaction medium |

Ligand Effects in Suzuki-Miyaura Transformations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the context of this compound, the choice of ligand coordinated to the palladium catalyst can significantly influence the reaction's efficiency and outcome. libretexts.orgorganic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org The nature of the phosphine ligand plays a crucial role in the oxidative addition step. Electron-rich and bulky ligands can facilitate this step by promoting the formation of coordinatively unsaturated palladium species, which are highly reactive. libretexts.orgnih.gov

For instance, ligands such as tris(o-tolyl)phosphine (P(o-Tol)3) have been shown to be effective in Suzuki-Miyaura couplings, sometimes outperforming other ligands like tris(tert-butyl)phosphine (P(t-Bu)3) in terms of yield and stereoselectivity. organic-chemistry.org The selection of the appropriate ligand is critical for optimizing the reaction conditions to achieve high yields and minimize side reactions. organic-chemistry.org

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(P(o-Tol)3)2 | This compound, Arylboronic acid | 2-Benzylthio-6-arylpyridine | High | organic-chemistry.org |

| Pd(OAc)2/SPhos | 2-Bromopyridine (B144113), Arylboronic acid | 2-Arylpyridine | Good to Excellent | researchgate.net |

| Pd/C | 2-Halogenated pyridines, Arylboronic acids | 2-Aryl-substituted pyridines | Good to Excellent | researchgate.net |

This table presents examples of catalyst systems used in Suzuki-Miyaura reactions involving pyridyl halides.

Carbon-Nitrogen (C-N) Bond Formation Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, and this compound serves as a suitable electrophile in such reactions. Both copper and palladium-catalyzed methods have been developed for the amination of aryl halides.

Copper-catalyzed amination, often referred to as the Ullmann condensation, has seen a resurgence with the development of new ligand systems. researchgate.net These reactions can be performed using either homogeneous catalysts, typically based on Cu(I) salts with ligands, or heterogeneous catalysts. researchgate.net For the amination of 2-bromopyridine derivatives, catalyst systems formed in situ from copper(I) iodide (CuI) and ligands like 1,10-phenanthroline (B135089) have proven effective, affording high yields of the corresponding aminopyridines. researchgate.net These protocols can accommodate a range of amines and are scalable. researchgate.net

Recent advancements have also focused on developing mild aqueous conditions for copper-catalyzed aminations, which is particularly relevant for applications in medicinal chemistry and the synthesis of DNA-encoded libraries. rsc.org

| Catalyst System | Reactants | Product | Yield | Reference |

| CuI/1,10-phenanthroline | 2-Bromopyridine, Secondary N-alkyl(aryl)formamides | 2-Alkyl(aryl)aminopyridines | High | researchgate.net |

| Cu(eh)2 | N-methylindole, O-benzoylhydroxylamines | Aminated indoles | Good | nih.gov |

This table illustrates examples of copper-catalyzed amination reactions.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a widely used method for C-N bond formation. researchgate.net The choice of ligand is critical for the success of these reactions, with various phosphine-based ligands being developed to couple a wide array of amines and aryl halides. nih.govnih.gov For challenging substrates, such as heteroaryl halides, specific ligands like Josiphos-type ligands or N-heterocyclic carbenes (NHCs) have been employed. nih.gov

In the case of this compound, palladium catalysts supported by ligands such as BINAP or DavePhos can be utilized to couple it with various primary and secondary amines. mdpi.com The reaction conditions, including the choice of base (e.g., NaOt-Bu or K2CO3) and solvent (e.g., dioxane or t-BuOH), are optimized to achieve good yields. nih.govmdpi.com

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(dba)2/BINAP | 2,8-dichloroquinoline, Adamantane-containing amines | Aminated quinolines | Good | mdpi.com |

| Pd(OAc)2/GPhos | Aryl halides, Primary amines | Aryl amines | High | nih.gov |

| [t-BuXPhos(Pd-π-cinnamyl)]OTf | Aryl halides, Amines | Diarylamines | High | rsc.org |

This table provides examples of palladium-catalyzed amination reactions.

Sonogashira Coupling and Other Carbon-Carbon Bond Formations

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of substituted alkynes. numberanalytics.com This reaction typically employs a copper(I) co-catalyst. numberanalytics.com this compound can be effectively coupled with various terminal alkynes using a palladium catalyst, such as PdCl2(PPh3)2, in the presence of a base. nih.gov

Modifications to the standard Sonogashira protocol have been developed to minimize side reactions like the homocoupling of terminal acetylenes. organic-chemistry.org These modifications can include conducting the reaction under a reducing atmosphere. organic-chemistry.org

| Catalyst System | Reactants | Product | Yield | Reference |

| PdCl2(PPh3)2/TBAF | Aryl halides, Terminal alkynes | Aryl alkynes | Moderate to Excellent | nih.gov |

| Pd catalyst/Cu2O | Substituted iodobenzene, Aryl acetylene | Diaryl acetylenes | Good | rsc.org |

This table showcases examples of Sonogashira coupling reactions.

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgorgsyn.org this compound can serve as the halide component in Negishi couplings. The corresponding pyridyl zinc reagent can be prepared and subsequently coupled with an appropriate partner. orgsyn.org

Palladium catalysts, such as those with phosphine ligands, are generally preferred due to their higher yields and functional group tolerance. wikipedia.org

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(PPh3)4 | 2-Bromopyridine, Organozinc reagent | Unsymmetrical 2,2'-bipyridines | Good | wikipedia.org |

| Ni(PPh3)4 | Aryl zinc bromides, Vinyl halides | Aryl-vinyl compounds | - | wikipedia.org |

This table gives examples of Negishi cross-coupling reactions.

Heck Vinylation and Related Olefination Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wiley-vch.debeilstein-journals.org This reaction is a powerful method for the synthesis of substituted alkenes. researchgate.net this compound can undergo Heck vinylation with various olefins, such as styrenes or acrylates, to introduce a vinyl group at the 6-position of the pyridine ring. wiley-vch.de

The catalyst system typically consists of a palladium source, like Pd(OAc)2 or PdCl2, and often a phosphine ligand. wiley-vch.debeilstein-journals.org The choice of base and solvent is also crucial for the reaction's success. wiley-vch.de

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)2/PPh3 | 3-bromo-N-methyl-1H-indazole, n-butyl acrylate | 3-vinylindazole derivative | Good to Excellent | beilstein-journals.org |

| PdCl2 | Chlorobenzene, Styrene | Stilbene | High | wiley-vch.de |

This table presents examples of Heck vinylation reactions.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

While specific studies on the electrophilic aromatic substitution of the benzyl moiety in this compound are not extensively documented, the reactivity can be inferred from the general principles of electrophilic aromatic substitution on toluene and related benzyl derivatives. The benzyl group is activated towards electrophilic attack, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.

The presence of the thioether linkage to the electron-withdrawing 6-bromopyridin-2-yl group is expected to have a deactivating effect on the benzene ring, albeit a mild one, due to the electron-withdrawing nature of the pyridyl sulfide (B99878) moiety. Consequently, harsher reaction conditions may be required for electrophilic substitution compared to toluene.

| Reaction Type | Typical Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Mixture of 2- and 4-nitrobenzyl derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Mixture of 2- and 4-halobenzyl derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Mixture of 2- and 4-acylbenzyl derivatives |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Mixture of 2- and 4-alkylbenzyl derivatives |

Radical-Mediated Reactions Involving the Bromine or Benzylthio Group

The this compound molecule possesses two sites susceptible to radical-mediated reactions: the carbon-bromine bond and the benzylthio group.

The C-Br bond can undergo homolytic cleavage under radical conditions, often initiated by radical initiators like AIBN (azobisisobutyronitrile) or through photolysis, to form a pyridyl radical. This radical can then participate in various radical-mediated transformations, such as atom transfer radical polymerization (ATRP) or radical cyclizations.

The benzylthio group is also prone to radical reactions. The sulfur-carbon bond can be cleaved to form a thiyl radical and a benzyl radical. Photocatalytic conditions, often employing a photosensitizer and a light source, can facilitate the formation of thiyl radicals from benzylthio compounds. smolecule.com These thiyl radicals can then undergo further reactions, such as hydrogen atom transfer. smolecule.com Peroxide-initiated processes can also lead to the fragmentation of the benzylthio group, generating benzyl radicals that can participate in carbon-carbon bond formation. smolecule.com

| Reaction Type | Initiation Method | Reactive Intermediate | Potential Subsequent Reactions |

| C-Br Bond Homolysis | Thermal (e.g., AIBN), Photochemical | 6-Benzylthio-pyridin-2-yl radical | Hydrogen abstraction, addition to alkenes, cyclization |

| S-C Bond Cleavage | Photocatalytic, Peroxide-initiated | Thiyl radical, Benzyl radical | Hydrogen atom transfer, radical cyclization, C-C bond formation |

Chemo- and Regioselective Transformations

The presence of both a bromo substituent and a benzylthio group allows for chemo- and regioselective transformations, where one site reacts preferentially over the other.

A key example of a regioselective transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The carbon-bromine bond at the 6-position of the pyridine ring is a common site for such reactions, allowing for the introduction of various aryl or vinyl groups. researchgate.net Under typical Suzuki coupling conditions, the benzylthio group is expected to remain intact, demonstrating the chemoselectivity of this transformation. smolecule.com This allows for the synthesis of 2-benzylthio-6-arylpyridines, which can be valuable intermediates in medicinal chemistry and materials science.

Another potential regioselective reaction is nucleophilic aromatic substitution. While the 6-position is substituted with bromine, the 2-position, activated by the nitrogen atom, could also be susceptible to nucleophilic attack under certain conditions, potentially leading to displacement of the benzylthio group. However, the C-Br bond is generally more labile towards transition-metal-catalyzed cross-coupling reactions.

Oxidation of the sulfur atom in the benzylthio group represents another chemoselective transformation. Mild oxidizing agents can convert the sulfide to a sulfoxide (B87167) and subsequently to a sulfone, without affecting the C-Br bond or the aromatic rings. These oxidized derivatives can exhibit different chemical and biological properties.

| Reaction Type | Reagents and Conditions | Reactive Site | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-Br bond at position 6 | 2-Benzylthio-6-arylpyridine |

| Oxidation | m-CPBA, H₂O₂ | Benzylthio group | 2-Benzylsulfinyl-6-bromopyridine or 2-Benzylsulfonyl-6-bromopyridine |

Derivatization Strategies and Functional Group Interconversions

Modification at the Pyridine (B92270) C-6 Position via Bromine Reactivity

The bromine atom at the C-6 position of 2-Benzylthio-6-bromopyridine serves as a versatile handle for introducing a variety of functional groups through cross-coupling and substitution reactions. This reactivity is fundamental to creating libraries of compounds with modified properties.

The introduction of amino groups at the C-6 position is a common and significant transformation, often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govscispace.com This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. thieme-connect.de

While direct examples using this compound are not extensively detailed in readily available literature, the general applicability of the Buchwald-Hartwig amination to various bromopyridines is well-established. nih.govresearchgate.net The reaction typically involves heating the bromopyridine substrate with an amine in a solvent like toluene (B28343) or dioxane, with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, a ligand like BINAP or XPhos, and a strong base, commonly sodium tert-butoxide (NaOtBu). thieme-connect.denih.gov

Another potential route for amination is through nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophilic amine directly attacks the carbon atom bearing the bromine, displacing it. commonorganicchemistry.comacs.org This pathway is facilitated in pyridine rings due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov However, SNAr reactions on 2-halopyridines often require harsh conditions, and the palladium-catalyzed methods are generally preferred for their milder conditions and broader substrate scope. thieme-connect.decommonorganicchemistry.com

Table 1: Representative Conditions for Amination of Bromopyridines

| Reaction Type | Catalyst/Reagents | Base | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 °C | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | t-BuONa | Dioxane | Varies | researchgate.net |

| SNAr | Amine Nucleophile | - | Varies | Elevated | commonorganicchemistry.comacs.org |

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming new carbon-carbon bonds at the C-6 position of this compound. These methods enable the introduction of a wide array of alkyl, aryl, and heteroaryl moieties.

The Suzuki-Miyaura coupling is a widely used method that pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgbme.hu This reaction is known for its mild conditions and tolerance of a broad range of functional groups. For instance, the coupling of 2-bromopyridines with various arylboronic acids has been successfully demonstrated using catalysts like Pd(OAc)₂ in aqueous isopropanol. organic-chemistry.org

The Stille coupling offers another powerful tool, utilizing organotin compounds (stannanes) as the coupling partner with the aryl bromide. nih.govresearchgate.net This reaction is valued for its versatility, although the toxicity of the tin reagents is a significant drawback. nih.gov Additives like CuI can accelerate the reaction rate. nih.gov

The Negishi coupling employs organozinc reagents, which are coupled with the aryl halide under palladium or nickel catalysis. scispace.comcommonorganicchemistry.com This method is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. scispace.com It has been successfully applied to the synthesis of bipyridines from 2-bromopyridine (B144113). scispace.comnih.gov

For the introduction of alkynyl groups, the Sonogashira coupling is the premier method. It involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base like an amine. sci-hub.boxacs.org This reaction has been effectively used for the coupling of 2-amino-3-bromopyridines with various terminal alkynes.

Table 2: Major Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Organometallic Reagent | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base | Mild conditions, high functional group tolerance |

| Stille | Organostannanes | Pd catalyst (CuI additive) | Versatile, but tin reagents are toxic |

| Negishi | Organozincs | Pd or Ni catalyst | Couples sp³, sp², and sp carbons |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Forms C(sp²)-C(sp) bonds |

The introduction of a carboxyl or formyl group at the C-6 position transforms the pyridine core, providing a precursor for further derivatization into acids, esters, amides, or aldehydes.

Carboxylation , the introduction of a carboxylic acid group (-COOH), can be achieved through several methods. A classic approach involves a halogen-metal exchange to form an organolithium or Grignard reagent, followed by quenching with carbon dioxide (CO₂). scispace.combme.hu For example, the aryl bromide can be treated with a strong base like n-butyllithium at low temperatures to generate an aryllithium species, which then reacts with CO₂ to form a carboxylate salt. Subsequent acidic workup yields the carboxylic acid. Alternatively, palladium-catalyzed carboxylation methods using CO₂ directly have been developed, avoiding the need for pre-formed organometallic intermediates and the use of toxic carbon monoxide (CO). nih.govcommonorganicchemistry.com

Formylation , the introduction of an aldehyde group (-CHO), can also be accomplished via an organometallic intermediate. The aryllithium or Grignard reagent formed from the starting bromide can be reacted with a formylating agent like N,N-dimethylformamide (DMF). Furthermore, palladium-catalyzed formylation reactions have emerged as a powerful alternative. These methods often use carbon monoxide (CO) and a hydrogen source (like H₂ or formic acid) to directly introduce the aldehyde functionality onto the aryl bromide. nih.gov These catalytic processes are often preferred for their efficiency and applicability in industrial settings. nih.gov

Transformations Involving the Benzylthio Group

The benzylthio group at the C-2 position is also amenable to chemical modification, primarily through oxidation of the sulfur atom or cleavage of the thioether bond.

The sulfur atom of the benzylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as the oxidation state of the sulfur atom can profoundly influence the biological activity and physicochemical properties of the molecule.

Selective oxidation to the sulfoxide (a single oxygen atom bonded to the sulfur) is typically achieved using one equivalent of a mild oxidizing agent. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone® (potassium peroxymonosulfate). thieme-connect.deresearchgate.netorganic-chemistry.org The reaction conditions, such as temperature and solvent, must be carefully controlled to prevent over-oxidation to the sulfone. researchgate.net For example, using hydrogen peroxide in glacial acetic acid is a "green" and highly selective method for converting sulfides to sulfoxides. researchgate.net

Further oxidation to the sulfone (two oxygen atoms bonded to the sulfur) can be accomplished by using an excess of the oxidizing agent or by employing stronger oxidizing conditions. Reagents like m-CPBA, hydrogen peroxide, and Oxone®, when used in stoichiometric excess (typically >2 equivalents), will drive the oxidation from the sulfide (B99878), through the sulfoxide intermediate, to the final sulfone. thieme-connect.de The choice of oxidant and reaction conditions allows for the targeted synthesis of either the sulfoxide or the sulfone derivative.

Table 3: Common Reagents for Oxidation of Thioethers

| Oxidizing Agent | Target Product | Typical Conditions | Ref |

|---|---|---|---|

| m-CPBA (~1 equiv.) | Sulfoxide | CH₂Cl₂, 0 °C to rt | thieme-connect.de |

| m-CPBA (>2 equiv.) | Sulfone | CH₂Cl₂, rt or heat | nih.gov |

| H₂O₂ | Sulfoxide or Sulfone | Acetic acid or catalyst, rt | researchgate.net |

| Oxone® | Sulfoxide or Sulfone | Varies (e.g., MeOH/H₂O) | organic-chemistry.org |

The S-benzyl group is often employed as a protecting group for thiols due to its relative stability and the various methods available for its removal. Cleavage of the carbon-sulfur bond in the benzylthio group of this compound would yield the corresponding 6-bromo-pyridine-2-thiol.

A classic and effective method for cleaving benzyl (B1604629) thioethers is the dissolving metal reduction , typically using sodium in liquid ammonia. nih.govthieme-connect.de This powerful reductive system cleaves the benzyl-sulfur bond to generate the thiolate anion, which upon workup provides the free thiol. nih.gov This method is particularly useful in peptide chemistry for deprotecting cysteine residues. nih.gov

Catalytic hydrogenolysis is another widely used debenzylation method. commonorganicchemistry.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, commonly palladium on carbon (Pd/C). commonorganicchemistry.com The process reduces the benzyl group, cleaving the C-S bond and releasing the thiol. This method is generally considered mild, but its compatibility with other functional groups, such as the bromine atom on the pyridine ring, must be considered, as aryl halides can also be susceptible to reduction under certain hydrogenolysis conditions.

Acid-facilitated debenzylation can also be an option, although it typically requires harsh conditions. Strong acids can mediate the cleavage of the benzyl group. thieme-connect.de More specialized methods, such as using dibutylmagnesium (B73119) with a catalytic amount of titanocene (B72419) dichloride, have also been developed for the mild deprotection of benzyl thioethers. researchgate.net

Role as a Precursor to Other Sulfur-Containing Functionalities

There is a lack of specific studies in the scientific literature that investigate the role of this compound as a direct precursor to other sulfur-containing functionalities. General transformations of thioethers to sulfoxides, sulfones, or sulfoximines are fundamental in sulfur chemistry; however, the application of these methods specifically to this compound has not been a subject of detailed investigation in published research. Consequently, there are no specific research findings or data tables to present on this topic.

Multi-Component Reactions Incorporating this compound

A comprehensive search of chemical databases and scholarly articles did not yield any specific examples of multi-component reactions that incorporate this compound as a reactant. Multi-component reactions are powerful tools for the efficient synthesis of complex molecules, but their application utilizing this particular pyridine derivative has not been reported.

Applications in Advanced Organic Synthesis and Material Science

Precursor in Ligand Design for Catalysis

The utility of 2-Benzylthio-6-bromopyridine as a precursor in ligand synthesis stems from its capacity for stepwise and selective functionalization. The distinct reactivity of the bromo and benzylthio groups allows for the rational construction of ligands with tailored electronic and steric properties, which are crucial for influencing the activity and selectivity of transition metal catalysts.

Development of Pyridine-Based Ligands for Transition Metal Catalysis

Pyridine-based ligands are fundamental in coordination chemistry and homogeneous catalysis due to their strong coordination to metal centers. researchgate.netmdpi.com The 6-bromo position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. mdpi.comnih.gov These reactions provide a robust method for introducing a wide array of substituents, including other aromatic or heteroaromatic rings, thereby creating bidentate or polydentate ligand systems. For instance, coupling with a pyridine-boronic acid derivative would yield a bipyridine scaffold, a privileged ligand class in catalysis. researchgate.net

The 2-benzylthio group also plays a critical role. The sulfur atom of the thioether can act as a soft donor, coordinating to transition metals, while the pyridine (B92270) nitrogen acts as a harder donor. This N,S-bidentate chelation motif is valuable in catalysis. mdpi.comresearchgate.net Ligands combining pyridyl and thioether functionalities have been shown to create a strong ligand field at the metal center. mdpi.comresearchgate.net Therefore, this compound serves as a platform to construct ligands where one coordination site (the bromo-position) can be systematically varied while maintaining the inherent N,S-chelating unit. This modular approach is essential for fine-tuning the performance of catalysts for specific organic transformations. rsc.org

| Reaction Type | Coupling Partner | Catalyst (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Stille | Organostannane (e.g., 2-(Tributylstannyl)pyridine) | PdCl₂(PPh₃)₂ | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | C(sp²)-N |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp²)-C(sp) |

Chiral Ligand Synthesis and Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. acs.org Chiral pyridine-containing ligands have proven to be highly effective in a multitude of asymmetric reactions. rsc.orgresearchgate.net this compound can be elaborated into chiral ligands through several conceptual pathways.

One strategy involves the introduction of a chiral element via cross-coupling at the 6-bromo position. For example, coupling with a chiral organometallic reagent or an achiral reagent that bears a chiral auxiliary can install the necessary stereochemical information. Another approach is to modify the benzylthio group, for instance, by utilizing a chiral benzyl (B1604629) bromide in the initial synthesis of the precursor or by post-synthetic modification. This would place the chiral center in close proximity to the coordinating sulfur and nitrogen atoms, which can effectively influence the stereochemical outcome of a catalyzed reaction. The resulting chiral N,S-ligands could find application in reactions such as asymmetric hydrogenation or C-C bond-forming reactions, where the precise three-dimensional arrangement of the ligand around the metal center dictates enantioselectivity. nih.gov

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are the cornerstone of medicinal chemistry and materials science. The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex, polycyclic systems through annulation and cyclization strategies.

Synthesis of Biologically Relevant Heterocycles (e.g., Quinazolinones)

Quinazolinone derivatives are known to exhibit a wide range of biological activities. rsc.orgrroij.com The synthesis of quinazolinones often involves the cyclization of anthranilic acid derivatives or related precursors. researchgate.netnih.gov While direct synthesis from this compound is not prominently documented, its structure suggests potential routes. For example, a Buchwald-Hartwig amination at the 6-bromo position with an ortho-substituted aniline (e.g., an anthranilate derivative) could be followed by an intramolecular cyclization involving the 2-benzylthio group (or a derivative thereof) to construct the quinazolinone core. The benzylthio group could be cleaved to the corresponding thiol, which could then participate in a condensation-cyclization sequence. This approach leverages established palladium-catalyzed C-N bond-forming reactions to assemble the necessary precursors for heterocycle formation. mit.edu

Construction of Fused Pyridine Systems

Fused pyridine ring systems are present in numerous natural products and pharmacologically active compounds. Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for their construction. nih.gov The 2-benzylthio group of the title compound can be converted into a 2-sulfanylpyridine moiety, a known participant in annulation reactions. nih.gov This thiol group can act as a nucleophile in intramolecular cyclization reactions.

Alternatively, the 6-bromo position can be exploited in intramolecular cross-coupling reactions. For instance, a Sonogashira coupling could introduce an alkyne-containing side chain, which could subsequently undergo a transition-metal-catalyzed or thermal cyclization onto the pyridine ring or the sulfur atom to form a fused five- or six-membered ring. This strategy of using a halogen as a synthetic handle for intramolecular cyclization is a well-established method for building complex polycyclic frameworks.

Intermediates for Functional Materials (e.g., OLEDs, Sensors)

The electronic properties of this compound make it a candidate for modification into functional organic materials. By coupling this core with other electronically active units, molecules with specific photophysical or binding properties can be designed for applications in optoelectronics and chemical sensing.

The design of new materials for organic light-emitting diodes (OLEDs) is a rapidly advancing field. mdpi.com Efficient OLED materials often possess a donor-π-acceptor (D-π-A) architecture to facilitate charge transport and emission. beilstein-journals.org The inclusion of pyridine rings in organic molecules can enhance their electron affinity, making them suitable as electron-transport or emissive components. rsc.org this compound can be envisioned as a building block for such materials. The electron-rich benzylthio group can act as a mild donor, while the pyridine ring is an acceptor. Through Suzuki or Stille coupling at the 6-bromo position, extended conjugated systems incorporating potent donor or acceptor moieties can be synthesized. This would allow for the tuning of the frontier molecular orbital energy levels (HOMO/LUMO) and thus the emission color and efficiency of the resulting material. nih.gov

Pyridine derivatives are also widely used in the development of fluorescent chemical sensors, particularly for detecting metal cations. mdpi.comresearchgate.net The sensing mechanism often relies on the coordination of the target ion to heteroatoms in the sensor molecule, which induces a change in its fluorescence properties. The N,S-bidentate motif offered by the 2-benzylthio-pyridine core is a potential binding site for various metal ions. To create a sensor, a fluorophore could be attached at the 6-position via a cross-coupling reaction. The binding of a specific metal ion to the N,S pocket could then modulate the fluorescence of the appended fluorophore through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), leading to a detectable signal.

| Field | Application | Key Functional Groups & Reactions |

|---|---|---|

| Catalysis | Bidentate N,N' or N,S Ligands | 6-Bromo (Cross-Coupling), 2-Benzylthio (N,S Chelation) |

| Asymmetric Catalysis | Chiral Pyridine Ligands | Coupling with Chiral Moieties |

| Medicinal Chemistry | Fused Heterocycles (e.g., Quinazolinones) | Amination, Intramolecular Cyclization |

| Material Science | OLED Materials | Cross-Coupling to form D-π-A Structures |

| Fluorescent Sensors | N,S Chelation Site, Attachment of Fluorophores |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic compounds. The following subsections detail the primary methods that would be employed to characterize 2-Benzylthio-6-bromopyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the benzyl (B1604629) group. The protons on the brominated pyridine ring would likely appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts would be influenced by the electron-withdrawing nature of the bromine atom and the sulfur linkage. The five protons of the benzyl group's phenyl ring would also resonate in the aromatic region, while the methylene (B1212753) (-CH₂-) protons of the benzyl group would likely appear as a singlet further upfield, typically in the range of δ 4.0-4.5 ppm, due to the deshielding effect of the adjacent sulfur atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would appear in the downfield region (δ 140-160 ppm), with the carbon bearing the bromine atom (C6) and the carbon attached to the sulfur atom (C2) showing characteristic shifts. The carbons of the benzyl group's phenyl ring would resonate around δ 127-138 ppm, while the methylene carbon would be observed at a higher field.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.20-7.40 | m | Phenyl-H (benzyl) |

| ¹H | ~4.30 | s | -CH₂- |

| ¹H | ~7.50-7.80 | m | Pyridine-H |

| ¹³C | ~38 | t | -CH₂- |

| ¹³C | ~127-130 | d | Phenyl-C (benzyl) |

| ¹³C | ~137 | s | Quaternary Phenyl-C (benzyl) |

| ¹³C | ~120-145 | d | Pyridine-C |

| ¹³C | ~141 | s | C-Br (pyridine) |

| ¹³C | ~160 | s | C-S (pyridine) |

Note: These are predicted values and may vary in an actual experimental spectrum.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "molecular fingerprint."

IR Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

C-H stretching vibrations of the aromatic rings (pyridine and phenyl) typically appear in the 3100-3000 cm⁻¹ region.

C-H stretching of the methylene group would be observed around 2950-2850 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected in the 1600-1400 cm⁻¹ range.

The C-S stretching vibration is typically weaker and appears in the 800-600 cm⁻¹ region.

The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| Aromatic C=C/C=N Stretch | 1600-1400 | 1600-1400 |

| C-S Stretch | 800-600 | 800-600 |

| C-Br Stretch | 600-500 | 600-500 |

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀BrNS), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S). The fragmentation pattern would likely involve the cleavage of the benzyl-sulfur bond, leading to the formation of a benzyl cation (m/z 91) and a 6-bromopyridine-2-thiolate radical cation.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound has been reported, analysis of related structures, such as those of other 2-substituted-6-bromopyridines, suggests that the molecule would likely adopt a conformation that minimizes steric hindrance. rsc.org In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom would be expected to play a significant role in the crystal packing. nih.gov

Computational Chemistry Approaches

Computational chemistry provides a powerful means to investigate the properties of molecules at the atomic and electronic levels, offering insights that can complement experimental data.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict spectroscopic properties: DFT calculations can simulate NMR chemical shifts, as well as IR and Raman vibrational frequencies. researchgate.net These theoretical spectra can be compared with experimental data to aid in spectral assignment.

Analyze electronic properties: DFT can be used to calculate various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter for understanding the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net

Investigate reactivity: DFT can be used to model reaction mechanisms and predict the regioselectivity of chemical reactions involving this compound.

Studies on related brominated pyridine derivatives have demonstrated the utility of DFT in providing accurate predictions of their structural and electronic properties. kfupm.edu.sa

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving this compound provide crucial insights into its formation and reactivity. Density Functional Theory (DFT) calculations are a primary tool for elucidating the pathways of chemical reactions, offering a molecular-level understanding of bond-forming and bond-breaking processes.

A significant reaction pathway for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine, such as 2,6-dibromopyridine (B144722), with a sulfur nucleophile like benzyl mercaptan in the presence of a base. Computational models can map out the potential energy surface for this transformation. The reaction is expected to proceed via a two-step addition-elimination mechanism. stackexchange.com In this mechanism, the initial attack of the benzyl thiolate anion at the C2 position of the pyridine ring is typically the rate-determining step. stackexchange.comresearchgate.net This attack forms a high-energy intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net

DFT calculations can be employed to determine the geometry and energy of the transition state associated with the formation of this intermediate. nih.gov The transition state is characterized by the partial formation of the C-S bond and the concurrent localization of negative charge on the pyridine ring, which is stabilized by the electronegative nitrogen atom. stackexchange.com Computational studies on similar pyridine systems show that the activation energy for this step is influenced by factors such as the nature of the leaving group, the solvent, and the substituents on the pyridine ring. researchgate.netnih.gov For 2,6-dibromopyridine, the attack is regioselective, and theoretical models can confirm the preference for substitution at the C2 and C6 positions. stackexchange.com

The table below illustrates hypothetical activation energies for the rate-determining step in the SNAr reaction of 2,6-dibromopyridine with benzyl thiolate, as would be predicted by DFT calculations.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex | DFT (B3LYP/6-31G(d)) | 20-25 |

| Departure of Bromide Ion | DFT (B3LYP/6-31G(d)) | 5-10 |

Note: These are representative values based on similar SNAr reactions and are intended for illustrative purposes.

Furthermore, theoretical studies can explore the transition states of subsequent reactions of this compound, such as cross-coupling reactions at the C6 position. The energies of transition states for reactions like Suzuki or Stille coupling can be calculated to predict reaction feasibility and optimize conditions.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. acs.org These are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. acs.org Such calculations can help in the assignment of complex spectra and in confirming the molecular structure.

The following table presents a hypothetical comparison of experimental and DFT-predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 160.5 |

| C3 (Pyridine) | 121.8 |

| C4 (Pyridine) | 139.2 |

| C5 (Pyridine) | 128.5 |

| C6 (Pyridine) | 141.3 |

| CH₂ (Benzyl) | 38.7 |

| C (ipso, Benzyl) | 136.9 |

| C (ortho, Benzyl) | 129.1 |

| C (meta, Benzyl) | 128.6 |

| C (para, Benzyl) | 127.4 |

Note: These values are illustrative and would be obtained from DFT/GIAO calculations.

Vibrational Spectroscopy: The IR and Raman spectra of this compound can also be simulated using DFT. researchgate.netnih.govnih.gov After geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The intensities of the IR bands are determined from the changes in the dipole moment during each vibration, while Raman intensities are calculated from changes in polarizability. arxiv.org These predicted spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretches, pyridine ring vibrations, and C-S bond vibrations. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its physical properties and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's flexibility and preferred spatial arrangements. lumenlearning.comnih.gov

Conformational Analysis: The flexibility of this compound arises primarily from the rotation around the C-S and S-CH₂ single bonds. A systematic conformational search can be performed using molecular mechanics or DFT methods to identify the stable conformers and the energy barriers between them. researchgate.net The potential energy surface can be scanned by rotating the dihedral angles defined by the pyridine ring, the sulfur atom, and the benzyl group. This analysis typically reveals a few low-energy conformers that are likely to be populated at room temperature. The relative energies of these conformers determine their equilibrium populations. For instance, the orientation of the benzyl group relative to the pyridine ring will be influenced by steric hindrance and weak intramolecular interactions.

Molecular Dynamics Simulations: MD simulations provide a time-resolved picture of the molecular motions and conformational changes of this compound. mdpi.comrsc.org In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes the molecule of interest and a solvent environment. mdpi.com This allows for the exploration of the conformational landscape over a period of time, revealing the transitions between different stable conformations and the flexibility of the molecule. nih.govnih.govirb.hr MD simulations can also provide insights into intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes. The trajectories from MD simulations can be analyzed to calculate various properties, including radial distribution functions, root-mean-square deviations, and time correlation functions, which describe the structure and dynamics of the system in detail.

The following table summarizes the key dihedral angles that would be investigated in a conformational analysis of this compound.

| Dihedral Angle | Description |

| C3-C2-S-CH₂ | Rotation around the Pyridine-Sulfur bond |

| C2-S-CH₂-C(ipso) | Rotation around the Sulfur-Methylene bond |

By understanding the conformational preferences and dynamic behavior of this compound, a more complete picture of its chemical nature can be obtained, which is essential for its potential applications.

Future Research Directions and Emerging Opportunities

Sustainable Synthetic Routes and Method Development

The development of environmentally benign and efficient synthetic methods for 2-Benzylthio-6-bromopyridine and its derivatives is a primary area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future efforts will likely focus on the following areas:

Green Solvents and Reagents: Exploration of greener solvent systems, such as water, supercritical fluids, or bio-based solvents, to replace volatile organic compounds (VOCs). The use of more benign and readily available reagents will also be a key focus.

Catalytic Approaches: A shift from stoichiometric to catalytic methods is anticipated. This includes the use of transition-metal catalysts or organocatalysts to facilitate the key bond-forming reactions in the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The development of flow-based syntheses for this compound could lead to more efficient and sustainable production.

Energy Efficiency: Investigating the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to drive the synthesis could lead to reduced energy consumption and shorter reaction times.

| Synthetic Strategy | Focus Area | Potential Advantages |

| Green Chemistry | Use of non-toxic solvents and reagents | Reduced environmental impact, improved safety |

| Catalysis | Transition-metal and organocatalysis | Higher efficiency, lower waste, atom economy |

| Flow Synthesis | Continuous reaction processing | Enhanced safety, scalability, and process control |

| Energy Innovation | Microwave, mechanochemistry | Faster reactions, lower energy consumption |

Exploration of Novel Catalytic Transformations

The functional groups present in this compound, namely the bromo and benzylthio moieties, provide fertile ground for a wide range of catalytic transformations. Future research is expected to unlock new synthetic pathways by leveraging these reactive sites.

Cross-Coupling Reactions: The bromo group is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Future work will likely explore the use of novel catalyst systems, including those based on earth-abundant metals, to introduce a diverse array of substituents at the 6-position of the pyridine (B92270) ring.

C-H Activation: Direct C-H activation at the pyridine ring or the benzyl (B1604629) group represents a highly atom-economical approach to functionalization. The development of selective catalysts for these transformations would open up new avenues for creating complex derivatives.

Thioether Manipulation: The benzylthio group can be a versatile functional handle. Research into the catalytic cleavage and functionalization of the C-S bond could lead to the introduction of other functionalities or the formation of new heterocyclic systems.

Integration into Advanced Supramolecular Assemblies

The pyridine nitrogen and the sulfur atom in this compound can act as coordination sites for metal ions, making it an attractive building block for supramolecular chemistry. Its ability to participate in non-covalent interactions, such as halogen bonding and π-stacking, further enhances its potential in this field. A related compound, 6-Bromopyridine-2-carbaldehyde, has been utilized as a building block in supramolecular chemistry, highlighting the potential of the 6-bromopyridine scaffold. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: By designing appropriate linkers derived from this compound, it may be possible to construct novel MOFs and coordination polymers with interesting porous structures and properties for applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers (SAMs): The thioether group can facilitate the anchoring of this molecule onto gold surfaces, enabling the formation of self-assembled monolayers. The bromo-functionalized pyridine headgroup could then be used for further chemical modifications on the surface.

Liquid Crystals and Gels: The introduction of long alkyl chains or other mesogenic groups onto the this compound core could lead to the development of new liquid crystalline materials or low-molecular-weight organogelators.

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. In the context of this compound, computational studies can provide valuable insights and guide experimental efforts. researchgate.net

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule and to understand the mechanisms of various chemical reactions. This can aid in the rational design of new synthetic routes and the optimization of reaction conditions.

Virtual Screening for Biological Activity: If this compound derivatives are explored for medicinal chemistry applications, computational docking studies can be used to screen virtual libraries of compounds against specific biological targets.

Designing Materials with Tailored Properties: Computational methods can be used to predict the electronic and photophysical properties of new derivatives, guiding the design of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies | Reactivity, selectivity, transition states |

| Molecular Docking | Drug discovery | Binding affinity, interaction modes |

| Quantum Chemistry | Materials science | Electronic structure, optical properties |

Expanding Applications in Specialized Fields of Organic and Materials Chemistry

The unique combination of functional groups in this compound opens the door to a wide range of potential applications in both organic synthesis and materials science. rsc.orgresearchgate.net

Synthesis of Complex Heterocycles: This compound can serve as a key intermediate in the synthesis of more complex, fused heterocyclic systems with potential applications in medicinal chemistry and agrochemicals.

Functional Polymers: Polymerization of monomers derived from this compound could lead to the development of new functional polymers with interesting thermal, optical, or electronic properties.

Organic Electronics: The pyridine ring is an electron-deficient aromatic system, which can be a desirable feature in materials for organic electronics. By strategically modifying the this compound core, it may be possible to create new materials for use in organic field-effect transistors (OFETs), OLEDs, and OPVs. The development of new π-conjugated systems is a key area of research in organic electronics. rsc.org

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-Benzylthio-6-bromopyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging bromine's leaving group propensity. For example, substituting the bromine atom in 6-bromo-2-pyridinecarboxaldehyde (CAS 34160-40-2) with benzylthiol under basic conditions (e.g., K₂CO₃/DMF) . Optimization involves monitoring reaction kinetics via HPLC or GC-MS to balance temperature (80–100°C) and stoichiometry (1:1.2 pyridine:thiol ratio). Control of byproducts (e.g., disulfides) requires inert atmospheres (N₂/Ar) .

Q. How can spectroscopic techniques resolve ambiguities in structural characterization of this compound?

- Methodological Answer : Combine -/-NMR to identify benzylthio (δ 3.8–4.2 ppm for SCH₂Ph) and bromopyridine (δ 7.5–8.5 ppm aromatic protons) moieties . Discrepancies in mass spectrometry (e.g., M+ vs. M+2 isotope patterns for Br) should be cross-validated with elemental analysis. For crystallographic confirmation, SHELX programs (e.g., SHELXL) refine X-ray data to resolve bond-length anomalies (>0.05 Å deviations signal potential errors) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use NIOSH-approved respirators (N95/FFP2) and chemical-resistant gloves (nitrile) due to bromine’s volatility and sulfur’s irritancy . Work under fume hoods with ≤0.1 ppm airborne exposure limits. Emergency protocols include neutralization of spills with activated carbon and disposal via halogenated waste streams .

Advanced Research Questions

Q. How can catalytic systems enhance the functionalization of this compound for cross-coupling reactions?

- Methodological Answer : Employ Pd(0)/Ni(0) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with boronic acids. Key parameters: ligand choice (bidentate P,N ligands improve stability ), solvent polarity (toluene > DMF for aryl coupling), and base (Cs₂CO₃ minimizes dehalogenation). Monitor regioselectivity via -NMR if fluorinated partners are used .

Q. What strategies address contradictory data in crystallographic vs. computational models of this compound?

- Methodological Answer : Discrepancies in torsional angles (>5°) between X-ray structures and DFT (B3LYP/6-31G*) models may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···S contacts) and refine computational models with dispersion corrections (e.g., D3-BJ) .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in this compound’s reactivity?

- Methodological Answer : Radical inhibitors (TEMPO, BHT) quench chain-propagation pathways, while ionic mechanisms show solvent polarity dependence (e.g., higher rates in DMSO vs. hexane). EPR spectroscopy detects transient thiyl radicals (g ≈ 2.005) during photolytic or thermal activation .

Q. What analytical workflows validate purity in this compound for pharmaceutical intermediate applications?

- Methodological Answer : Use orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.